2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid
CAS No.: 87745-17-3
Cat. No.: VC0196663
Molecular Formula: C8H12D4O2
Molecular Weight: 148.24
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 87745-17-3 |
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Molecular Formula | C8H12D4O2 |
Molecular Weight | 148.24 |
IUPAC Name | 3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i5D2,6D2 |
SMILES | CCCC(CCC)C(=O)O |
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is a deuterated analog of valproic acid, a compound with established pharmacological applications. This deuterium-labeled variant is primarily utilized in analytical and research settings due to its isotopic properties, which facilitate precise tracking in metabolic and pharmacokinetic studies. Below is a comprehensive analysis of its chemical profile, applications, and research relevance.
Physicochemical Properties
Key computed and experimental properties include:
The compound is supplied as a solution in methyl acetate and is stable for ≥2 years when stored at -20°C .
Synthesis and Analytical Use
Synthesis
2-(Propyl-1,1-D2)pentanoic-3,3-D2 acid is synthesized through isotopic labeling techniques, replacing hydrogen atoms with deuterium at specific positions. This process ensures high isotopic purity (≥98% atom D).
Analytical Applications
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Internal Standard: Used in GC- or LC-MS to quantify unlabeled valproic acid in biological samples .
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Metabolic Studies: Deuterium labeling enables tracking of metabolic pathways and drug distribution.
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HDAC Inhibition Research: Valproic acid analogs inhibit histone deacetylases (HDACs), with IC₅₀ values near 2 mM .
Research Findings
Neurological Studies
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Anticonvulsant Activity: Demonstrates efficacy in the pentylenetetrazole seizure threshold test (ED₅₀ = 0.71 mmol/kg in mice) .
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Neurotoxicity: Observed at doses ≥1.2 mmol/kg in murine models .
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Alzheimer’s Disease: Reduces amyloid-β deposition and improves memory in APP23 transgenic mice .
Pharmacokinetics
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